3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine
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Overview
Description
3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine is an organic compound that features a cyclobutyl ring substituted with a naphthyl group and a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the naphthyl group through a Friedel-Crafts alkylation reaction. The final step involves the attachment of the butylamine chain via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and reagents are chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine exerts its effects involves its interaction with specific molecular targets. The naphthyl group allows for π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Naphthyl)cyclobutylamine: Lacks the methyl and butyl groups, leading to different chemical properties.
3-Methylcyclobutylamine: Lacks the naphthyl group, resulting in reduced aromatic interactions.
1-Butyl-1-(2-Naphthyl)cyclobutane: Lacks the amine group, affecting its reactivity and biological interactions.
Uniqueness
3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine is unique due to its combination of a cyclobutyl ring, naphthyl group, and butylamine chain. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H25N |
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Molecular Weight |
267.4 g/mol |
IUPAC Name |
3-methyl-1-(1-naphthalen-2-ylcyclobutyl)butan-1-amine |
InChI |
InChI=1S/C19H25N/c1-14(2)12-18(20)19(10-5-11-19)17-9-8-15-6-3-4-7-16(15)13-17/h3-4,6-9,13-14,18H,5,10-12,20H2,1-2H3 |
InChI Key |
FJFPTPRIMYYLLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC3=CC=CC=C3C=C2)N |
Origin of Product |
United States |
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